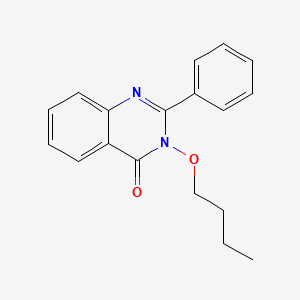

3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butoxy-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-3-13-22-20-17(14-9-5-4-6-10-14)19-16-12-8-7-11-15(16)18(20)21/h4-12H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCJAQFVYOJOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method is the reaction of anthranilamide with butyl bromide and benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported boron trifluoride, can enhance the efficiency of the synthesis and allow for easy separation and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

Substitution: The butoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is its potential as an anticancer agent. Quinazolinone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- A study synthesized several quinazolinone derivatives and tested them against a panel of human cancer cell lines, including breast (MCF-7), lung (H460), and colon (HT29) cancers. The results indicated that certain derivatives exhibited sub-micromolar potency in inhibiting cancer cell growth .

- Another investigation focused on 2-(4-hydroxystyryl)quinazolin-4(3H)-one, revealing its effectiveness against multiple myeloma and acute myeloid leukemia by targeting bromodomain and extra-terminal domain proteins (BET proteins). This mechanism is crucial as BET inhibitors can lead to apoptosis in cancer cells by downregulating oncogenes like c-myc .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Research Insights

- A study evaluated various quinazolinone derivatives for their cyclooxygenase-2 (COX-2) inhibitory activity. Certain compounds showed significant inhibition of COX-2 at concentrations that suggest they could be developed further as anti-inflammatory agents .

- The presence of specific substituents on the phenyl ring was found to enhance COX-2 selectivity and potency, indicating that structural modifications can lead to improved therapeutic profiles .

Inhibition of Specific Proteins

The compound's ability to inhibit specific proteins involved in disease progression is another critical area of research.

Mechanistic Studies

- Research has highlighted the role of this compound in inhibiting proteins associated with cancer progression. For instance, it has been shown to inhibit bromodomain-containing proteins which are implicated in various cancers. This inhibition can disrupt the transcriptional regulation of oncogenes .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit tankyrase enzymes, which play a role in the regulation of Wnt signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes related to cancer progression . The binding of the compound to the nicotinamide site of the catalytic domain of tankyrase enzymes is crucial for its inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: Alkoxy Groups: The 3-butoxy group in the target compound may improve membrane permeability compared to smaller alkoxy groups (e.g., 4-methoxy in ). Sulfonamides and Thiols: Sulfonamide-substituted derivatives (e.g., ) exhibit COX-2 inhibition, while 2-thiol analogs () showed low cytotoxicity, suggesting substituent-dependent activity profiles.

Halogenation and Electronic Effects :

- Fluorine substitutions (e.g., 3-(2,5-difluorophenyl) in ) enhance metabolic stability and binding via electronegative interactions. Similarly, chloro-methylphenyl derivatives () demonstrate how halogenation can modulate target affinity .

Scaffold Flexibility: The 2-phenyl-3,4-dihydroquinazolin-4-one core allows diverse functionalization.

Biological Activity

3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate phenolic and amine precursors under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the product.

Anticancer Properties

Research indicates that compounds within the quinazolinone family, including 3-butoxy-2-phenyl derivatives, exhibit notable anticancer activity. A study demonstrated that derivatives with specific substituents showed varying degrees of inhibition against cancer cell lines, with some achieving significant potency in inhibiting cell proliferation and inducing apoptosis .

COX-2 Inhibition

Recent studies have highlighted the potential of this compound as a COX-2 inhibitor. COX-2 is an enzyme implicated in inflammation and cancer progression. Compounds similar to this quinazolinone have been shown to inhibit COX-2 activity effectively, suggesting a possible role in anti-inflammatory therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may possess activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation and inflammation, such as COX enzymes.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It may activate apoptotic pathways in malignant cells, promoting programmed cell death.

Case Studies

- Inhibition of Cancer Cell Lines : A study involving various quinazolinone derivatives demonstrated that compounds similar to 3-butoxy-2-phenyl exhibited up to 80% inhibition of cell proliferation in breast cancer cell lines at micromolar concentrations .

- COX-2 Selectivity : Comparative studies showed that certain derivatives had a higher selectivity for COX-2 over COX-1, which is crucial for minimizing side effects associated with non-selective NSAIDs .

Data Table: Biological Activity Summary

Q & A

Q. What established synthetic routes are available for 3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one?

The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. For example, a common approach includes:

- Step 1 : Condensation of anthranilic acid with aryl isothiocyanates under reflux in ethanol with glacial acetic acid, yielding 3-aryl-2-mercaptoquinazolin-4-one intermediates .

- Step 2 : Alkylation of the thiol group using ethyl chloroacetate in alkaline conditions to form S-substituted derivatives .

- Step 3 : Introduction of the butoxy group via nucleophilic substitution or coupling reactions.

Key parameters include reflux duration (4–6 hours), solvent selection (ethanol, DMF), and purification via recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

Q. How can researchers ensure purity during synthesis?

- Recrystallization : Use solvent systems like DMF/water or ethanol for intermediates .

- Chromatography : Column chromatography (e.g., silica gel) for final products.

- Melting Point Analysis : Sharp melting ranges confirm crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation?

- Design of Experiments (DoE) : Mathematical models (e.g., regression equations) identify critical factors like temperature, time, and reagent ratios. For nitration of similar scaffolds, optimal conditions (40°C, 4.5 hours) minimize dinitro byproducts .

- Catalyst Screening : Activated carbon or acidic/basic catalysts improve regioselectivity .

- In-situ Monitoring : Techniques like HPLC track reaction progress and intermediate stability .

Q. What computational methods predict binding affinity to target proteins?

- Molecular Docking : Tools like AutoDock or Schrödinger assess interactions with binding pockets (e.g., tankyrase catalytic domains). The 2-phenyl-3,4-dihydroquinazolin-4-one scaffold shows high affinity for nicotinamide-binding sites, validated by X-ray crystallography (1.9 Å resolution) .

- MD Simulations : Evaluate stability of ligand-protein complexes over time .

- QSAR Models : Correlate substituent effects (e.g., butoxy group) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.